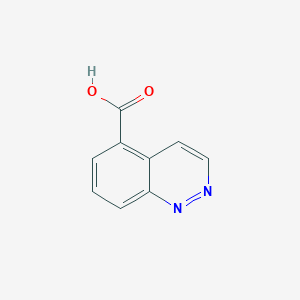

Cinnoline-5-carboxylic acid

描述

属性

分子式 |

C9H6N2O2 |

|---|---|

分子量 |

174.16 g/mol |

IUPAC 名称 |

cinnoline-5-carboxylic acid |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-2-1-3-8-6(7)4-5-10-11-8/h1-5H,(H,12,13) |

InChI 键 |

SBOYQBCZZDCSSY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C=CN=NC2=C1)C(=O)O |

产品来源 |

United States |

准备方法

Preparation Methods of Cinnoline-5-Carboxylic Acid

Multi-Step Synthesis via Diazonium Salt and Hydrazone Intermediates

A well-documented method involves the synthesis of substituted cinnoline derivatives, including this compound, through a sequence of reactions starting from 2,6-dichlorobenzoyl carboxylates and diazonium salts. This method was detailed in a European patent (EP0519140A1) and includes the following key steps:

- Step A : Preparation of 2-(2',6'-dihalobenzoyl)-3-ketocarboxylate (trione), a novel intermediate.

- Step B and C : Reaction of the trione with a diazonium salt formed from an amine and sodium nitrite in acid, typically hydrochloric acid, to yield hydrazone derivatives.

- Step D : Cyclization of hydrazone in the presence of a base such as potassium carbonate and a crown ether catalyst (18-crown-6) in an anhydrous solvent like dimethylformamide (DMF) at 110–150°C under nitrogen atmosphere to form 1(R)-5-chloro-1,4-dihydro-4-oxo-cinnoline-3-carboxylate.

- Step E : Hydrolysis (saponification) of the ester precursor in acidified p-dioxane under reflux for 4–12 hours to yield 1(R)-5-chloro-1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid.

- Step F : Optional substitution of the 5-chloro group by alkoxy groups via reaction with potassium hydroxide and an alcohol in solvents such as THF, DMF, or methanol under reflux for 8–16 hours.

The final this compound can be isolated by filtration and drying under vacuum. The method allows for variation in substituents and provides good yields and purity under relatively mild conditions.

Table 1: Summary of Key Reaction Conditions in the Multi-Step Synthesis

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|---|

| A | Formation of trione | 2,6-dichlorobenzoyl chloride, ketocarboxylate | Toluene/methylcyanide mix | 60–90 | 3–8 hours | Catalytic pyridine, MgCl2 |

| B/C | Diazotization and coupling | Amine, NaNO2, HCl; diazonium salt + trione | Methanol + sodium acetate | Room temp | Variable | Japp-Klingman reaction |

| D | Cyclization | K2CO3, 18-crown-6 | DMF | 110–150 | 0.5–4 hours | Under nitrogen atmosphere |

| E | Saponification | HCl acidification | p-Dioxane | Reflux | 4–12 hours | Hydrolysis to carboxylic acid |

| F | Alkoxy substitution (optional) | KOH + R1OH | THF, DMF, p-Dioxane, MeOH | Reflux | 8–16 hours | Forms 5-oxy substituted cinnoline acid |

Comparison with Quinoline-4-Carboxylic Acid Syntheses

Though quinoline-4-carboxylic acid is a different heterocycle, its synthetic strategies share some conceptual similarities with this compound preparations, such as condensation reactions and cyclization involving substituted anilines and ketones. Recent advances in quinoline-4-carboxylic acid synthesis include:

- Condensation of substituted isatins with aromatic ketones in the presence of potassium hydroxide under reflux.

- Microwave-assisted synthesis for rapid and high-yield formation.

- Use of green chemistry approaches with water or ethanol as solvents.

- Catalytic methods employing indium chloride or other catalysts for cyclization.

These methods emphasize operational simplicity, mild conditions, and scalability, which could inspire analogous improvements in this compound synthesis.

Catalytic and Nanoparticle-Assisted Methods

Recent research in related quinoline derivatives has demonstrated the use of ionically tagged magnetic nanoparticles bearing urea linkers as catalysts under solvent-free conditions at 80°C, achieving efficient synthesis with easy catalyst recovery. Though specific to quinolines, such catalytic systems may be adaptable to this compound preparation to improve sustainability and reusability.

Detailed Research Outcomes and Yields

The multi-step diazonium salt-based synthesis of this compound typically yields high purity products with overall yields reported in the range of 60–85%, depending on substituents and precise reaction conditions. The saponification step is critical for converting ester intermediates to the free acid, with reflux times between 4 and 12 hours ensuring complete conversion.

Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the formation of intermediates and final products. The use of aprotic solvents such as DMF and THF facilitates cyclization and substitution reactions, while the presence of crown ethers enhances base efficiency.

The nitration and sulphonation studies provide insight into the electronic effects influencing substitution on the cinnoline ring, which can be exploited to design derivatives with tailored properties.

化学反应分析

Substitution Reactions of the Carboxylic Acid Group

The carboxylic acid group (-COOH) in these compounds undergoes nucleophilic acyl substitution reactions. Key transformations include:

-

Formation of amides : Reaction with amines under heat (≥100°C) eliminates water, forming amides. This is challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form unreactive carboxylates .

-

Esterification : Reaction with alcohols via Fischer esterification in the presence of acid catalysts, typically using the alcohol as a solvent. This involves protonation of the carbonyl, nucleophilic attack by the alcohol, and subsequent deprotonation .

-

Conversion to acid chlorides : Treatment with reagents like thionyl chloride () replaces the hydroxyl group with a chlorosulfite intermediate, followed by nucleophilic attack to yield acid chlorides .

Mechanism Example (Esterification):

-

Protonation of the carbonyl group.

-

Nucleophilic attack by the alcohol.

-

Proton transfer and water elimination.

Oxidation and Reduction Reactions

The oxo group (e.g., in 2-oxo-4aH-quinoline-5-carboxylic acid) participates in redox reactions:

-

Oxidation : Dihydroquinoline intermediates can oxidize to form quinoline derivatives via hydrogen transfer from imine precursors .

-

Reduction : Reduction of the oxo group modifies functional groups, potentially yielding different isoquinoline derivatives.

Mechanism Example (Oxidation via Hydrogen Transfer):

-

Formation of dihydroquinoline intermediates (e.g., iii ).

-

Hydrogen transfer between dihydroquinoline and imine precursors.

Biological Activity and Selectivity

Derivatives of quinoline-carboxylic acids show kinase inhibitory activity, particularly against DYRK1A (a protein kinase implicated in Alzheimer’s disease). For example:

-

10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (e.g., 5j ) inhibits DYRK1A with an IC of 6 nM while maintaining selectivity over DYRK1B and CLK kinases .

-

The free carboxylic acid moiety is critical for activity; ester analogs (e.g., 10n ) show no inhibition, highlighting the importance of the -COOH group .

Selectivity Data (DYRK1A vs. DYRK1B):

| Compound | DYRK1A IC (μM) | DYRK1B IC (μM) | Selectivity Ratio |

|---|---|---|---|

| 5j | 0.006 | 0.600 | ~100x |

| 5o | 0.022 | >10 | >450x |

| Data from kinase inhibition assays . |

Synthetic Methodologies

Key synthesis routes for heterocyclic carboxylic acids include:

-

Three-component reactions : Combining anilines, aldehydes, and pyruvic acid under BF catalysis to form quinoline derivatives (e.g., 4a ) .

-

Imine intermediates : Reduction of imine precursors followed by oxidation to form quinolines .

-

Cyclization : Use of substituted aniline derivatives and ketones with molecular iodine as a catalyst.

Optimized Reaction Conditions :

Structural and Functional Analogs

科学研究应用

Cinnoline-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.

Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of cinnoline-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, certain cinnoline derivatives have been shown to inhibit the activity of specific kinases, which are involved in cell signaling pathways .

相似化合物的比较

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between quinoline-5-carboxylic acid and its analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | Melting Point | Key Structural Features |

|---|---|---|---|---|---|

| Quinoline-5-carboxylic acid | C₁₀H₇NO₂ | 173.17 | Slightly in water | >300°C | Quinoline ring with -COOH at C5 |

| Isoquinoline-5-carboxylic acid | C₁₀H₇NO₂ | 173.17 | Not reported | Not reported | Isoquinoline ring with -COOH at C5 |

| Benzo[f]quinoline-5-carboxylic acid | C₁₄H₉NO₂ | 223.23 | Not reported | Not reported | Quinoline fused with benzene at C5-C6 |

| 5-Acetylquinoline-3-carboxylic acid | C₁₂H₉NO₃ | 215.20 | Not reported | Not reported | Acetyl (-COCH₃) at C3, -COOH at C5 |

| 5-Amino-6-quinolinecarboxylic acid | C₁₀H₈N₂O₂ | 188.18 | Not reported | Not reported | -NH₂ at C5, -COOH at C6 |

| Indoline-5-carboxylic acid | C₉H₉NO₂ | 163.17 | Not reported | Not reported | Saturated indoline ring with -COOH at C5 |

Key Observations :

- Benzo[f]quinoline-5-carboxylic acid has an extended aromatic system (C14 vs. C10), increasing molecular weight and likely enhancing π-π stacking interactions in drug design .

- 5-Acetylquinoline-3-carboxylic acid introduces an acetyl group at C3, which may reduce solubility compared to the parent compound due to increased hydrophobicity .

- Indoline-5-carboxylic acid features a saturated bicyclic structure, offering conformational flexibility absent in rigid quinoline derivatives .

常见问题

Q. What are the optimized synthetic routes for cinnoline-5-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via hydrolysis of substituted cinnoline esters or through cyclization of precursor arylhydrazines. Key factors include:

- Catalyst selection : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions for ester hydrolysis .

- Temperature control : Elevated temperatures (~100°C) for cyclization reactions to minimize byproducts .

- Purification : Column chromatography or recrystallization to isolate high-purity products. Validate purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and carboxylic acid functional groups. Use DMSO-d₆ as a solvent to observe hydrogen bonding in the carboxylic moiety .

- IR spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and O-H broad peak (~2500-3000 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out isotopic impurities .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

Methodological Answer:

- pH-dependent stability : Protonation of the carboxylic group at low pH (≤3) reduces solubility, while deprotonation (pH ≥7) enhances aqueous solubility but may promote decarboxylation.

- Experimental design : Conduct kinetic studies using UV-Vis spectroscopy to monitor degradation rates across pH 2–10. Buffer solutions (e.g., phosphate, acetate) maintain controlled conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm molecular structure and hydrogen-bonding networks .

- Meta-analysis : Systematically review literature to identify common artifacts (e.g., solvent impurities, tautomerism) .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution reactions in this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps, identifying electron-rich sites prone to electrophilic attack .

- Docking studies : Simulate interactions with electrophiles (e.g., nitronium ions) to model transition states and predict major products .

Q. What experimental designs mitigate interference from byproducts in catalytic functionalization of this compound?

Methodological Answer:

- In situ monitoring : Use ReactIR or LC-MS to track reaction progress and identify transient intermediates .

- Design of Experiments (DoE) : Apply factorial designs to optimize catalyst loading, temperature, and solvent polarity, minimizing side reactions .

Q. How do solvent effects influence the electrochemical properties of this compound in energy storage applications?

Methodological Answer:

Q. What in vivo models are suitable for studying the biological activity of this compound derivatives?

Methodological Answer:

- Cell-based assays : Use HEK293 or HeLa cells to screen for cytotoxicity and target engagement (e.g., enzyme inhibition).

- Pharmacokinetic studies : Administer radiolabeled derivatives in rodent models to assess absorption, distribution, and metabolism .

Methodological Guidelines for Research Design

- Literature review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over commercial databases to avoid biased data .

- Reproducibility : Document experimental protocols in alignment with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Data contradiction resolution : Employ triangulation by combining experimental, computational, and crystallographic evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。